
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The key compound isothiocyanate was prepared through a simple and ecological method using di-2-pyridyl thionocarbonate in substitution of the thiophosgene, a potential air pollutant . The cyclization reaction of intermediate derivatives was developed through the methods reporting by Wamhoff .Aplicaciones Científicas De Investigación
Pharmacological Activity Synthesis
Synthesis of 6-bromoquinazolinone derivatives, including those structurally related to the compound , has demonstrated pharmacological activities such as antibacterial, anti-inflammatory, and analgesic effects. These compounds were synthesized and characterized, with their activities confirmed through standard methods, highlighting their potential in pharmacological research (Ch. Rajveer et al., 2010).
Antimicrobial and Anticonvulsant Activities
Derivatives of 2-thioxoquinazolin-4(3H)-ones have been synthesized and evaluated for their antimicrobial and anticonvulsant properties. This research underscores the versatility of quinazolinone derivatives in treating infections and seizures, providing a foundation for developing new therapeutic agents (A. Rajasekaran et al., 2013).
Corrosion Inhibition
Quinazolinone compounds have shown promise as corrosion inhibitors for mild steel in sulfuric acid medium. Their effectiveness is attributed to the adsorption of these compounds on the metal surface, which is crucial for extending the lifespan of metal components in industrial applications (N. Hashim et al., 2012).
Antibacterial Activity
The antibacterial activity of new Pyridinyl/Quinazolinyl/Azetidinonyl/Thiazolidinonyl Triazoles, including those similar to the target compound, has been studied. These compounds were synthesized and screened against various bacteria, demonstrating their potential in addressing antibiotic resistance (I. Singh et al., 2010).
Antiviral and Cytotoxic Activities
2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activity against HIV, HSV, and vaccinia viruses, showing distinct antiviral properties. Additionally, their cytotoxic activities were assessed, indicating the potential for cancer treatment applications (P. Selvam et al., 2010).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide' involves the synthesis of the key intermediate 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline, which is then coupled with N-phenethylhexanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thiourea", "bromine", "N-phenethylhexanamide", "sodium hydroxide", "acetic anhydride", "hexane", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline", "a. Dissolve 2-aminobenzoic acid in acetic anhydride and add a catalytic amount of sulfuric acid.", "b. Heat the mixture to 120°C for 2 hours to obtain 2-acetamido-6-bromo-benzamide.", "c. Dissolve thiourea in water and add the above product to it.", "d. Add sodium hydroxide to adjust the pH to 8-9 and heat the mixture to 80°C for 4 hours.", "e. Cool the mixture and filter the solid product obtained.", "f. Wash the solid with water and dry it to obtain 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline.", "Step 2: Coupling of 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline with N-phenethylhexanamide", "a. Dissolve 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline and N-phenethylhexanamide in ethyl acetate.", "b. Add a catalytic amount of bromine and heat the mixture to reflux for 6 hours.", "c. Cool the mixture and filter the solid product obtained.", "d. Wash the solid with hexane and dry it to obtain the final product '6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide'." ] } | |
Número CAS |
422288-35-5 |
Nombre del producto |
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide |
Fórmula molecular |
C22H24BrN3O2S |
Peso molecular |
474.42 |
Nombre IUPAC |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C22H24BrN3O2S/c23-17-10-11-19-18(15-17)21(28)26(22(29)25-19)14-6-2-5-9-20(27)24-13-12-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,15H,2,5-6,9,12-14H2,(H,24,27)(H,25,29) |
Clave InChI |
DXZKTMFTNNETBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2745558.png)
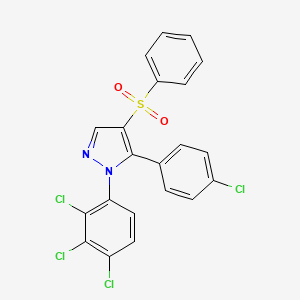
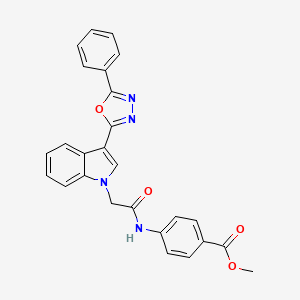
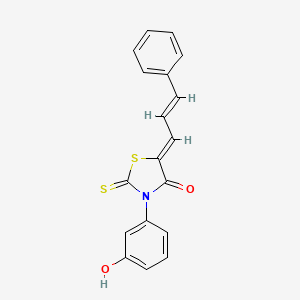
![N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2745563.png)
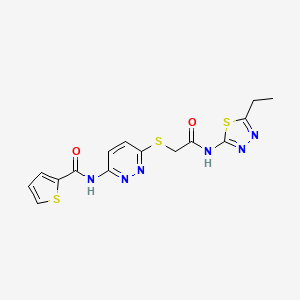

![(1R,2S)-2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2745566.png)
![1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745567.png)
![N-(2-chloro-5-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2745572.png)
![1-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2745573.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole](/img/structure/B2745575.png)
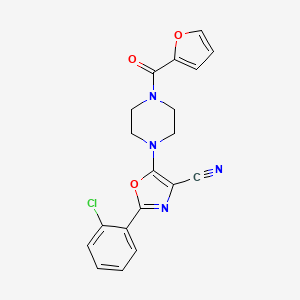
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745577.png)